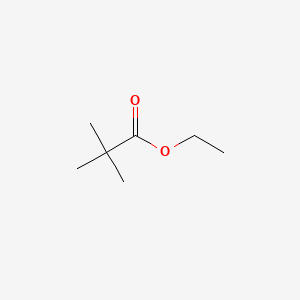

Ethyl trimethylacetate

Descripción

Historical Context of Trimethylacetate Esters in Chemical Synthesis

The history of trimethylacetate esters in chemical synthesis is intrinsically linked to the properties of their parent acid, pivalic acid. Pivalic acid itself is produced commercially via the Koch reaction, using isobutene, carbon monoxide, and water. wikipedia.org Early in the study of organic reactions, chemists recognized that the bulky nature of the trimethylacetyl group (or pivaloyl group) conferred unique stability. adelaide.edu.au This led to the application of the pivaloyl (Piv) group as a robust protecting group for alcohols in multi-step organic synthesis. hmdb.cawikipedia.orgnumberanalytics.com The pivaloyl group's resistance to cleavage under many standard conditions allowed for selective reactions at other parts of a complex molecule.

However, this same stability presented a significant challenge: the difficulty of removing the pivaloyl group once its protective function was no longer needed. nih.govsciforum.net This "problematic removal" spurred further research into deprotection methods and the development of modified pivaloyl groups. nih.govuniversiteitleiden.nl For instance, the cyanopivaloyl (PivCN) group was developed as an alternative that retains the favorable stability and steric characteristics of the parent pivaloyl ester but can be cleaved under milder, more specific conditions. nih.govacs.org This evolution highlights a central theme in synthetic chemistry: the continuous refinement of tools and strategies to achieve greater control and efficiency in the construction of complex molecules.

Significance of Ethyl Trimethylacetate in Contemporary Chemical Research

In modern chemical research, this compound serves as more than just a synthetic intermediate; it is a valuable tool and model compound for investigating a range of chemical phenomena. Its significance is evident in several specialized fields.

One of the most prominent areas of research is in materials science, specifically in the field of plasma polymerization. rsc.org Scientists use this compound as a precursor vapor to deposit thin polymer films onto various substrates. rsc.orglancs.ac.uk The bulky ester group is a desirable functional group to retain in the final polymer coating, and studies have shown that this compound is more effective at retaining this functionality compared to less sterically hindered esters like ethyl isobutyrate under certain plasma conditions. rsc.org The resulting functionalized surfaces have potential applications in fabricating materials with specific physical, chemical, or biological properties, such as coatings for biomedical devices. adelaide.edu.aursc.org

Furthermore, this compound is frequently used as a model compound to study the influence of steric hindrance on reaction mechanisms and kinetics. Its thermal stability and decomposition pathways have been compared to other esters to elucidate the principles of pyrolysis. It is also employed in enzyme kinetic studies, where its structure can be used to probe the active sites of enzymes like esterases. mit.edu The steric bulk of the trimethylacetate moiety can influence how the substrate binds and reacts, providing insights into the enzyme's mechanism. mit.edu

Scope and Objectives of Research on this compound

Current research on this compound is driven by several well-defined objectives aimed at both fundamental understanding and practical application.

A primary research goal is the rational design and optimization of functional materials. adelaide.edu.ausheffield.ac.uk In the context of plasma polymerization, researchers aim to precisely control the deposition process by manipulating parameters like pressure and power to maximize the retention of the ester functional groups in the resulting polymer films. lancs.ac.uk The objective is to tailor the surface chemistry of materials for advanced applications, including creating biocompatible surfaces or reactive interfaces. adelaide.edu.aursc.org

Another key objective is to deepen the fundamental understanding of chemical reactivity and dynamics. By studying this compound in various chemical environments—from plasma phases to enzyme active sites—researchers seek to build more comprehensive models of chemical processes. mit.edursc.org This includes investigating the roles of different reactive species in plasma chemistry and understanding how steric factors govern reaction outcomes. rsc.org

Finally, research involving this compound and its derivatives contributes to the development of new synthetic methodologies. The challenges associated with the pivaloyl protecting group, for example, have led to the objective of designing new protecting groups with improved cleavage characteristics, such as the cyanopivaloyl ester, for use in complex syntheses like automated solid-phase oligosaccharide synthesis. nih.govuniversiteitleiden.nlacs.org

Table 2: Selected Research Applications of this compound

| Research Area | Application and Findings | References |

|---|---|---|

| Plasma Polymerization | Used as a precursor to deposit thin films. Studies focus on optimizing plasma conditions (pressure, power) to retain the ester functional group on the surface, creating functionalized materials. | rsc.orglancs.ac.uk |

| Steric Effect Studies | Serves as a model compound to investigate how its significant steric hindrance affects reaction rates and mechanisms, particularly in hydrolysis and pyrolysis reactions. | union.edu |

| Enzyme Kinetics | Employed as a substrate or substrate analog to probe the active sites of enzymes, particularly esterases. Its bulky structure helps in mapping enzyme-substrate interactions. | mit.edu |

| Precursor for Functional Materials | Investigated for creating surfaces with specific chemical properties for biomedical applications, leveraging the high retention of its ester group during plasma polymerization. | adelaide.edu.aursc.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEIMYAXCOIQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049294 | |

| Record name | Ethylpivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3938-95-2 | |

| Record name | Ethyl pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3938-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003938952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl pivalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,2-dimethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylpivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/738S62LZWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Ethyl Trimethylacetate

Established Synthetic Routes for Ethyl Trimethylacetate

The primary and most well-established method for synthesizing this compound, also known as ethyl pivalate (B1233124), is through the esterification of its parent carboxylic acid, trimethylacetic acid (pivalic acid), with ethanol (B145695). smolecule.com This transformation is a cornerstone of organic synthesis, though the steric bulk of the trimethylacetyl group presents unique challenges and considerations.

Esterification of Trimethylacetic Acid with Ethanol

The direct reaction between trimethylacetic acid and ethanol to form this compound and water is a reversible process. libretexts.org The presence of a catalyst is crucial to achieve a reasonable reaction rate and yield. smolecule.com

(CH₃)₃CCOOH + CH₃CH₂OH ⇌ (CH₃)₃CCOOCH₂CH₃ + H₂O

Figure 1: General equation for the esterification of trimethylacetic acid with ethanol.

The most common approach to synthesizing this compound is through acid-catalyzed esterification, often referred to as Fischer-Speier esterification. rsc.org This method involves heating a mixture of trimethylacetic acid and ethanol in the presence of a strong acid catalyst. smolecule.com

Commonly used acid catalysts include:

Sulfuric acid (H₂SO₄) prepchem.com

Hydrochloric acid (HCl) rsc.org

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. researchgate.net The reaction is driven to completion by using an excess of one of the reactants, typically the alcohol, or by removing the water as it is formed. commonorganicchemistry.com

One documented procedure involves refluxing a mixture of neopentanoic acid (trimethylacetic acid) and absolute ethanol with concentrated sulfuric acid for three hours. prepchem.com After reflux, the mixture is worked up by extraction with a sodium carbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. prepchem.com The resulting organic layer, containing the this compound, is then dried and purified by distillation. prepchem.com A fraction collected between 108-111°C yields the pure ester. prepchem.com

The steric hindrance of the trimethylacetyl group in trimethylacetic acid makes it react more slowly than less hindered acids like acetic acid in esterification reactions. rsc.org

On an industrial scale, the production of this compound generally follows the principles of acid-catalyzed esterification. The process is often carried out in large-scale reactors, and strategies to drive the equilibrium towards the product are critical for economic viability. This can include continuous removal of water through azeotropic distillation or other separation techniques. The choice of catalyst and reaction conditions are optimized to maximize yield and throughput while minimizing costs and waste generation. While specific industrial processes are often proprietary, the fundamental chemistry remains the same as laboratory-scale synthesis.

Acid-Catalyzed Esterification

Alternative Synthetic Approaches for Analogous Esters

While direct esterification is the most common route to this compound, other methods exist for the synthesis of esters, particularly for those that are sterically hindered or possess sensitive functional groups. organic-chemistry.orgtandfonline.comrsc.org These alternative approaches can sometimes offer advantages in terms of milder reaction conditions or higher yields for challenging substrates.

One such method involves the reaction of Grignard reagents with chloroformates. organic-chemistry.org This approach provides a versatile route to esters, including those with significant steric bulk, by forming a new carbon-carbon bond. organic-chemistry.org Another strategy for synthesizing hindered esters is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method is known for its mild reaction conditions. rsc.org However, for highly hindered acids like pivalic acid, yields can be moderate. rsc.org

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another potential route. smolecule.com In the context of this compound, this could involve reacting a different pivalate ester with ethanol in the presence of an acid or base catalyst. google.com

The following table summarizes some alternative methods for ester synthesis:

| Method | Reagents | Key Features | Applicability to Hindered Esters |

| Grignard Reaction | Grignard Reagent, Chloroformate | Forms a new C-C bond, versatile. organic-chemistry.org | Effective for sterically hindered substrates. organic-chemistry.org |

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | Mild conditions, good for sensitive substrates. rsc.org | Can result in moderate yields for highly hindered acids. rsc.org |

| Transesterification | Ester, Alcohol, Acid/Base Catalyst | Equilibrium process, driven by excess alcohol or removal of the leaving alcohol. smolecule.comgoogle.com | Applicable, but equilibrium must be shifted. google.com |

Table 1: Alternative Synthetic Approaches for Esters.

Mechanistic Investigations of this compound Reactions

The chemical behavior of this compound is largely dictated by its ester functional group and the significant steric hindrance imparted by the trimethylacetyl (pivaloyl) group.

Hydrolysis Mechanisms of the Ester Functional Group

Hydrolysis, the cleavage of the ester bond by reaction with water, is a fundamental reaction of this compound. This process can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis:

In the presence of an acid catalyst, the hydrolysis of this compound is the reverse of the Fischer-Speier esterification. libretexts.org The reaction is an equilibrium process and requires a large excess of water to proceed to completion. libretexts.orgcommonorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by a water molecule. Proton transfer and elimination of an ethanol molecule yield trimethylacetic acid. libretexts.org

(CH₃)₃CCOOCH₂CH₃ + H₂O ⇌ (CH₃)₃CCOOH + CH₃CH₂OH Figure 2: Equation for the acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification):

When a base, such as sodium hydroxide (B78521) or potassium hydroxide, is used, the hydrolysis is an irreversible process called saponification. libretexts.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion. The ethoxide ion subsequently deprotonates the newly formed trimethylacetic acid, resulting in the formation of an alcohol (ethanol) and the salt of the carboxylic acid (e.g., sodium trimethylacetate). libretexts.orgsci-hub.se This reaction goes to completion because the final deprotonation step is essentially irreversible. libretexts.org

(CH₃)₃CCOOCH₂CH₃ + OH⁻ → (CH₃)₃CCOO⁻ + CH₃CH₂OH Figure 3: Equation for the base-catalyzed hydrolysis of this compound.

The steric hindrance of the trimethylacetyl group can influence the rate of hydrolysis, generally making it slower compared to less hindered esters.

The following table outlines the key differences between acid- and base-catalyzed hydrolysis of this compound:

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reagent | Acid (e.g., H₂SO₄, HCl) acts as a catalyst. libretexts.org | Base (e.g., NaOH, KOH) acts as a reagent. libretexts.org |

| Reversibility | Reversible equilibrium process. libretexts.orgcommonorganicchemistry.com | Irreversible reaction that goes to completion. libretexts.org |

| Products | Trimethylacetic acid and ethanol. libretexts.org | Salt of trimethylacetic acid and ethanol. libretexts.org |

| Mechanism | Protonation of carbonyl, nucleophilic attack by water. libretexts.org | Nucleophilic attack by hydroxide ion, formation of a tetrahedral intermediate. sci-hub.se |

Table 2: Comparison of Hydrolysis Mechanisms for this compound.

Nucleophilic Attack by Water or Hydroxide Ions

In the presence of water or hydroxide ions, the ester bond of this compound is susceptible to nucleophilic attack. This process leads to the formation of trimethylacetic acid and ethanol. The reaction mechanism involves the addition of a nucleophile to the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then collapses to release the ethoxide leaving group.

Kinetic Studies of Hydrolysis

Kinetic studies of the hydrolysis of esters provide insights into the reaction mechanisms and the factors influencing the reaction rate. For instance, the acid-catalyzed hydrolysis of esters like ethyl acetate (B1210297) is a pseudo-first-order reaction, where the rate is proportional to the concentration of the ester. youtube.com The rate constant can be determined by monitoring the change in concentration of the reactants or products over time. youtube.com Similar principles can be applied to study the hydrolysis of this compound, although the steric hindrance from the tert-butyl group is expected to decrease the reaction rate compared to less bulky esters. Lipase-catalyzed hydrolysis of pivaloate esters has been studied, and the enantioselectivity of the reaction is influenced by the structure of the acyl group. academie-sciences.fr

Condensation Reactions

Condensation reactions involving this compound are a key aspect of its chemistry, allowing for the formation of new carbon-carbon bonds. These reactions often utilize the reactivity of the α-carbon or the carbonyl group.

Formation of β-Trimethylsilyloxy Esters with Carbonyl Compounds

This compound can undergo condensation reactions with carbonyl compounds, such as acetophenone, to produce β-trimethylsilyloxy esters. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This type of reaction is a variation of the aldol (B89426) condensation, where an enolate or a related nucleophile adds to a carbonyl group.

Catalysis by Phosphazene Bases

The condensation of this compound with carbonyl compounds can be effectively catalyzed by strong, non-nucleophilic bases like phosphazene bases. chemicalbook.comsigmaaldrich.comsigmaaldrich.com For example, the t-Bu-P4 phosphazene base has been shown to be an excellent catalyst for the condensation of trimethylsilylacetate with carbonyl compounds. nih.govrsc.org These strong bases are capable of deprotonating the α-carbon of the ester, generating the necessary nucleophile for the condensation reaction. nih.gov

Role of Ester Functional Group in Condensation

The ester functional group in this compound plays a crucial role in condensation reactions. The carbonyl group activates the α-hydrogens, making them acidic enough to be removed by a strong base. However, the bulky tert-butyl group can hinder enolization, influencing the reaction pathway. This steric hindrance can favor certain reaction pathways, such as acyloin formation, over others that might be preferred by less hindered esters like ethyl acetate. The Claisen condensation, a fundamental reaction for esters, involves the formation of a β-keto ester from two molecules of an ester. libretexts.org The mechanism proceeds through the nucleophilic attack of an ester enolate on the carbonyl group of another ester molecule. libretexts.org

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. smolecule.com This reaction is typically catalyzed by an acid or a base. This compound can be synthesized via transesterification by reacting another ester with ethanol. smolecule.com Conversely, this compound can serve as an acetyl donor in transesterification reactions. nih.gov The process is an equilibrium reaction, and the choice of catalyst and reaction conditions can influence the yield of the desired product. nih.gove3s-conferences.org For instance, in a study on the acetylation of alcohols, this compound was used as an acetyl donor, and the yield was affected by steric hindrance. nih.gov

Mechanism with Alkali Metal Ions

The synthesis of esters can be achieved through various methods, one of which involves the reaction of an alkali metal carboxylate with a primary halide. This reaction proceeds via an SN2 mechanism. uou.ac.in In the context of this compound, this would involve the reaction of an alkali metal salt of trimethylacetic acid (pivalic acid) with an ethyl halide.

The interaction between alkali metal cations and carboxylate anions can influence the reactivity of the carboxylate as a nucleophile. The coordination of epoxides to an alkali metal carboxylate (AMC), for instance, can weaken the bond between the metal cation and the carboxylate anion. researchgate.net This weakening enhances the nucleophilicity of the carboxylate, making it more prone to attack electrophiles. researchgate.net While this specific example involves epoxides, the principle of the alkali metal cation's influence on the carboxylate's reactivity is a key aspect.

The formation of radical anions can occur when alkali metals react with certain aromatic hydrocarbons or α-olefins. uni-bayreuth.de These radical anions can then act as initiators in polymerization reactions. uni-bayreuth.de In the context of ester synthesis, the direct reaction of an alkali metal with the starting materials for this compound is less common than the salt formation and subsequent SN2 reaction pathway.

Role as an Acetyl Donor in Acetylation Reactions

This compound can function as an acetyl donor in acetylation reactions, although its utility is influenced by steric hindrance. nih.gov Acetylation is a fundamental reaction in organic synthesis for protecting hydroxyl groups and is prevalent in the formation of synthetic intermediates and biologically active molecules. nih.govmdpi.com

Application in Alcohol Acetylation

This compound has been explored as an acetyl donor for the acetylation of alcohols. In a study comparing various esters as acetylating agents for 2-naphthalene-methanol in the presence of potassium hydroxide, this compound provided the corresponding acetate in a 57% yield. nih.govrsc.org This was lower than the yields obtained with less sterically hindered esters like ethyl acetate (99%) and ethyl propionate (B1217596) (86%), highlighting the significant impact of the bulky trimethylacetyl group on the reaction's efficiency. nih.gov The reaction is believed to proceed via transesterification. jst.go.jp

The general protocol for such acetylations can be mild and efficient, sometimes proceeding at room temperature in a short time. nih.gov For instance, the acetylation of benzyl (B1604629) alcohol with ethyl acetate using KOH as a mediator can achieve a 99% yield in just 10 minutes. nih.gov

Green Chemistry Aspects of Acetyl Donors

The principles of green chemistry encourage the use of environmentally benign reagents and solvents. rsc.org Ethyl acetate is often highlighted as a greener acetyl source compared to traditional reagents like acetic anhydride (B1165640) and acetyl chloride, which are sensitive to moisture and produce corrosive byproducts. nih.gov Using esters like ethyl acetate as both the acetyl source and solvent minimizes waste, with ethanol being the ideal byproduct. nih.gov

The environmental impact of a chemical process can be assessed using metrics like the E-factor, which quantifies the amount of waste produced relative to the desired product. rsc.orgrsc.org Processes with lower E-factors are considered greener. rsc.org The use of simple carboxylic acids as acyl donors in enzymatic esterifications is often considered a green approach due to high atom economy and the generation of water as the only byproduct. rsc.org However, the choice of acetyl donor involves a trade-off between reactivity, cost, and environmental impact. While highly reactive donors might be efficient, they can also be more hazardous. rsc.org The search for effective and green acetyl donors is an ongoing area of research, with various compounds and catalytic systems being explored to improve the sustainability of acetylation reactions. mdpi.comthieme-connect.commdpi.com

Pyrolysis and Thermal Decomposition

The study of the pyrolysis and thermal decomposition of esters provides valuable insights into their stability and reaction mechanisms at high temperatures.

Transition State Analysis in Ester Pyrolysis

The gas-phase pyrolysis of esters like this compound typically proceeds through a syn-elimination reaction, yielding a carboxylic acid and an alkene via a cyclic six-membered transition state. publish.csiro.auorganic-chemistry.org The nature of this transition state, specifically its degree of polarization, is a key area of study. rsc.org

The reactivity of esters in pyrolysis is influenced by the substituents on both the acyl and alkyl portions of the molecule. rsc.org For a series of esters (acetates, phenylacetates, benzoates, etc.), the rate of pyrolysis increases with the polarity of the transition state. rsc.org Steric factors also play a crucial role. For example, a marked increase in reactivity is observed with increased steric bulk on the β-carbon of the alkyl group, a phenomenon known as steric acceleration. rsc.org This is demonstrated by the reactivity trend: ethyl acetate < 3-methylbutyl acetate < 3,3-dimethylbutyl acetate. rsc.org The pyrolysis of this compound results in the formation of trimethylacetic acid and ethylene (B1197577). mdpi.com

Gas-Phase Kinetics of Thermal Decomposition

The gas-phase decomposition of this compound has been studied to understand the influence of the acyl group on the reaction rate. publish.csiro.au In a study comparing its decomposition to that of ethyl acetate, it was found that the rates were very similar. publish.csiro.auresearchgate.net The decomposition of this compound follows first-order kinetics. publish.csiro.au

Experimental studies on the thermal decomposition of similar esters, like ethyl acetate, have been conducted in fast pyrolysis setups to determine kinetic parameters. researchgate.net These experiments, often coupled with theoretical calculations, help to elucidate the reaction mechanism and determine the activation energy. researchgate.netchemrxiv.org The activation energies for the thermal decomposition of esters are typically in the range of 193 to 213 kJ/mol. mdpi.comresearchgate.net

Below is a data table summarizing the kinetic parameters for the gas-phase decomposition of this compound from a study conducted in a static system. publish.csiro.au

| Temperature (°C) | Initial Pressure (mm) | 10⁵ k₁ (s⁻¹) |

| 440.5 | 185.2 | 1.8 |

| 440.5 | 100.8 | 1.8 |

| 427.0 | 148.6 | 0.81 |

| 427.0 | 60.0 | 0.77 |

| 416.5 | 158.4 | 0.45 |

| 416.5 | 69.8 | 0.44 |

| 408.0 | 162.4 | 0.24 |

| 408.0 | 79.4 | 0.25 |

| 394.5 | 141.0 | 0.11 |

| 384.0 | 165.0 | 0.063 |

| 384.0 | 80.0 | 0.060 |

Radical-Mediated Reactions

The study of radical-mediated reactions of this compound, also known as ethyl pivalate, provides insight into its stability and degradation pathways under certain conditions, such as in atmospheric chemistry or specific synthetic applications. These reactions are initiated by the formation of highly reactive radical species, which can then interact with the ester.

Reactive species such as chlorine (Cl•) and hydroxyl (OH•) radicals are known to initiate the degradation of volatile organic compounds in the atmosphere. These radicals can abstract a hydrogen atom from the this compound molecule, leading to the formation of a carbon-centered radical. The site of hydrogen abstraction is influenced by the bond dissociation energies of the various C-H bonds within the molecule.

In this compound, ((CH₃)₃CCOOCH₂CH₃), there are two primary sites for hydrogen abstraction: the ethyl group (-OCH₂CH₃) and the tert-butyl group (-(CH₃)₃). Due to the presence of the electron-withdrawing carbonyl group, the hydrogen atoms on the α-carbon of the ethoxy group (-OCH₂-) are generally more susceptible to abstraction than those on the β-carbon (-CH₃) or the tert-butyl group.

While direct experimental kinetic data for this compound is not extensively available, studies on its close structural analog, methyl pivalate ((CH₃)₃CCOOCH₃), offer valuable insights into the reactivity of the pivalate structure towards radical attack. Theoretical studies on the atmospheric degradation of methyl pivalate by OH and Cl radicals have been conducted to determine reaction rates. In these studies, the primary reaction is hydrogen abstraction from the methyl groups of the pivaloyl moiety and the methoxy (B1213986) group.

For methyl pivalate, the reaction with OH radicals is a significant atmospheric degradation pathway. The rate constants for hydrogen abstraction by OH and Cl radicals from methyl pivalate have been computed and are in agreement with experimental data. These calculations indicate that hydrogen abstraction can occur from both the tert-butyl and the methoxy groups.

Table 1: Calculated Rate Constants for Hydrogen Abstraction from Methyl Pivalate by OH and Cl Radicals

| Reactant | Radical | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| Methyl Pivalate | OH | 298 | 4.54 x 10⁻¹³ |

| Methyl Pivalate | Cl | 298 | 1.21 x 10⁻¹² |

Note: The data presented is for methyl pivalate, a structural analog of this compound. The rate constants for this compound are expected to be of a similar order of magnitude, with additional abstraction possibilities from the ethyl group.

The abstraction of a hydrogen atom by a radical (X•) can be represented by the following general reactions:

Abstraction from the ethyl group: (CH₃)₃CCOOCH₂CH₃ + X• → (CH₃)₃CCOOCH•CH₃ + HX (CH₃)₃CCOOCH₂CH₃ + X• → (CH₃)₃CCOOCH₂CH₂• + HX

Abstraction from the tert-butyl group: (CH₃)₃CCOOCH₂CH₃ + X• → •CH₂(CH₃)₂CCOOCH₂CH₃ + HX

The resulting carbon-centered radicals are highly reactive intermediates that undergo further reactions.

Following the initial hydrogen abstraction, the carbon-centered radical rapidly reacts with molecular oxygen (O₂), which is abundant in the atmosphere, to form a peroxy radical (ROO•).

(CH₃)₃CCOOCH•CH₃ + O₂ → (CH₃)₃CCOOCH(OO•)CH₃

This peroxy radical can then react further, for instance with nitric oxide (NO), to form an alkoxy radical (RO•).

(CH₃)₃CCOOCH(OO•)CH₃ + NO → (CH₃)₃CCOOCH(O•)CH₃ + NO₂

The formed alkoxy radical is a key intermediate that can undergo several competing reactions, determining the final products of the degradation pathway. The primary fates of the alkoxy radical derived from this compound include:

Decomposition (β-scission): The alkoxy radical can undergo unimolecular decomposition. For the alkoxy radical formed on the ethoxy group, this can lead to the cleavage of the C-C bond, producing pivalic acid and an acetyl radical, or cleavage of the C-O bond. A significant pathway for esters is the α-ester rearrangement, which for the (CH₃)₃CCOOCH(O•)CH₃ radical would lead to the formation of pivalic acid and an acetyl radical.

Reaction with O₂: The alkoxy radical can react with molecular oxygen, leading to the formation of a carbonyl compound and a hydroperoxy radical (HO₂•). In the case of the radical on the ethoxy group, this would lead to the formation of ethyl pyruvate (B1213749) and a hydroperoxy radical.

Studies on analogous esters like ethyl acetate and ethyl propionate have shown that the α-ester rearrangement is a dominant pathway for alkoxy radicals formed on the alkoxy group. dntb.gov.ua This rearrangement proceeds via a five-membered ring transition state to yield an acid and an acyl radical. dntb.gov.ua For the alkoxy radical derived from this compound, (CH₃)₃CCOOCH(O•)CH₃, this would primarily yield pivalic acid and the acetyl radical (CH₃CO•).

Table 2: Plausible Products from the Subsequent Reactions of Alkoxy Radicals Derived from this compound

| Precursor Radical | Subsequent Reaction Pathway | Plausible Products |

| (CH₃)₃CCOOCH(O•)CH₃ | α-Ester Rearrangement | Pivalic acid, Acetyl radical |

| (CH₃)₃CCOOCH(O•)CH₃ | Reaction with O₂ | Ethyl pyruvate, Hydroperoxy radical |

| •CH₂(CH₃)₂CCOOCH₂CH₃ | Reaction with O₂ and NO | (2-formyl-2-methylpropyl) pivalate |

Advanced Characterization Techniques for Ethyl Trimethylacetate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Purity Assessment of Ethyl Trimethylacetate

Advanced spectroscopic techniques are indispensable for the detailed characterization of this compound, providing insights into its molecular structure, purity, and the subtle energetic landscapes of its constituent bonds. These methods, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, offer a comprehensive analytical toolkit for researchers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for the identification and structural elucidation of this compound.

Negative Chemical Ionization (NCI) is a soft ionization technique that often results in less fragmentation and provides information about the molecular weight. Studies on this compound using NCI with fluoride (B91410) (F⁻) and amide (NH₂⁻) reactant ions have been conducted. researchgate.netchemicalbook.com In these NCI modes, the formation of specific anions is observed. For instance, with F⁻ as the reactant ion, fluoroenolate ions (CH₂COF⁻) are formed. researchgate.net When NH₂⁻ is used, carboxamide anions are detected. researchgate.netresearchgate.net These reactions typically proceed through an addition-elimination mechanism via a tetrahedral intermediate. researchgate.net The resulting spectra show carboxylate ions and, in the case of F⁻, fluoroenolate ions with significant intensity. researchgate.net

The analysis of fragment ions and protonated molecular ions provides valuable structural information. In plasma polymerization studies of this compound, the protonated molecular ion ([ETMA+H]⁺) is a key species, and its abundance can be controlled by adjusting plasma conditions like RF power and pressure. rsc.org Lower power and higher pressure favor the formation of protonated molecular ions, reducing fragmentation. rsc.org

Under different conditions, such as those in plasma phase mass spectrometry at low pressure, fragmentation of the this compound precursor is observed, although to a lesser degree than some other esters. rsc.org The most intense peak often corresponds to the protonated precursor. rsc.org A significant fragment ion is observed at m/z 103, which corresponds to the protonated molecule after the loss of an ethyl group. rsc.org Other notable fragment ions include those at m/z 57, which is typically the base peak and corresponds to the tert-butyl cation ((CH₃)₃C⁺), and at m/z 85. chemicalbook.com The molecular ion peak is observed at m/z 130. chemicalbook.com

Table 1: Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 131 | [M+H]⁺ (Protonated Molecular Ion) |

| 103 | [(CH₃)₃CCOOH+H]⁺ |

| 85 | [(CH₃)₃CCO]⁺ |

| 57 | [(CH₃)₃C]⁺ |

This table is based on data from plasma phase mass spectrometry and general mass spectral data for ethyl pivalate (B1233124). rsc.orgchemicalbook.com

Negative Chemical Ionization (NCI) Modes (F-, NH2-)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying functional groups present in a molecule. ubbcluj.roslideshare.net

The IR spectrum of this compound exhibits characteristic C-H vibrational modes. The fundamental C-H stretching vibrations (Δυ = 1) are observed in the region of 3400 cm⁻¹ to 2600 cm⁻¹. mdpi.com Overtones, which are transitions to higher vibrational energy levels (Δυ = 2, 3, ...), occur at approximately multiples of the fundamental frequency, though typically at slightly lower energies due to anharmonicity. libretexts.org The first C-H vibrational overtone (Δυ = 2) for this compound appears in the 6300 cm⁻¹ to 5300 cm⁻¹ range. mdpi.com Higher overtones, such as the fifth overtone (Δυ = 6), have also been recorded in the near-infrared region, specifically between 16,400 cm⁻¹ and 15,200 cm⁻¹. mdpi.com The detection of these weak overtone bands often requires sensitive techniques like Cavity Ring-Down (CRD) spectroscopy. mdpi.com

Table 2: Observed Vibrational C-H Bands for this compound

| Vibrational Transition | Spectral Range (cm⁻¹) |

| Fundamental (Δυ = 1) | 3400 - 2600 |

| First Overtone (Δυ = 2) | 6300 - 5300 |

| Fifth Overtone (Δυ = 6) | 16,400 - 15,200 |

This data is derived from Fourier transform and Cavity Ring-Down (CRD) spectroscopic measurements. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are used for structural confirmation. guidechem.comguidechem.com The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). guidechem.com

In the ¹H NMR spectrum of this compound, the protons of the ethyl group and the trimethylacetyl group give rise to distinct signals. The nine equivalent protons of the tert-butyl group appear as a sharp singlet, while the ethyl group protons show a characteristic quartet and triplet pattern due to spin-spin coupling.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a separate signal, and the chemical shifts of these signals are indicative of their chemical environment (e.g., part of a carbonyl group, a quaternary carbon, a methylene (B1212753) group, or a methyl group).

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

Gas Chromatography (GC) is an ideal method for the analysis of volatile compounds like this compound. sigmaaldrich.com It is commonly used for purity assessment and quantification. thermofisher.com In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase.

A typical GC or GC-Mass Spectrometry (GC-MS) method for this compound would involve: google.com

Column: A capillary column, often with a non-polar stationary phase like HP-1 (polydimethylsiloxane), is suitable. google.com

Injection: A split sampling mode is often used to handle the concentrated nature of pure or nearly pure samples. google.com

Carrier Gas: Helium or hydrogen is typically used as the carrier gas. google.com

Temperature Program: A programmed temperature ramp is effective. For example, an initial temperature of 40°C held for several minutes, followed by a ramp up to 220°C, ensures the separation of volatile impurities from the main compound. google.com

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while a Mass Spectrometer (MS) allows for definitive identification based on the fragmentation pattern of the molecule. nih.govpaint.org

While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for analyzing mixtures containing non-volatile components or for preparative separations. sielc.com For a relatively non-polar compound like this compound, a reversed-phase (RP-HPLC) method is appropriate. sielc.com

Key parameters for an RP-HPLC method would include:

Stationary Phase: A C18 (ODS) or a specialized reverse-phase column like Newcrom R1 is effective. sielc.commdpi.com

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. sielc.com An acid modifier, such as formic acid or phosphoric acid, may be added to improve peak shape. sielc.com

Detection: A UV detector set at a low wavelength (~210 nm) can be used, as the ester carbonyl group has a weak chromophore. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could also be utilized for better sensitivity and identification.

Ultra-High-Performance Liquid Chromatography (UPLC) is a modern advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). mdpi.com This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. researchgate.net

An HPLC method for this compound can be readily transferred to a UPLC system to enhance analytical efficiency. sielc.com The principles of separation remain the same (typically reversed-phase), but the operational parameters are adjusted for the smaller particle size columns. researchgate.net The benefits include a drastic reduction in solvent consumption and a much higher sample throughput, which is advantageous in quality control and high-throughput screening environments. scitepress.org The analysis of other pivalate esters has been successfully demonstrated using UPLC, confirming its suitability for this class of compounds. mdpi.comresearchgate.net

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. chromatographyonline.com SFC is considered a "green" technology because it significantly reduces the use of organic solvents. chromatographyonline.com It is particularly well-suited for the analysis and purification of volatile and moderately polar compounds like esters.

For this compound, an SFC method would offer several advantages over LC, including faster analysis times due to the low viscosity of the mobile phase and the elimination of a solvent-removal step in preparative applications.

Mobile Phase: The mobile phase would consist of supercritical CO₂ mixed with a small percentage of a polar organic modifier, such as methanol. chromatographyonline.com

Stationary Phase: A variety of achiral columns can be used, with 2-ethylpyridine (B127773) being a very common choice for SFC method development.

Detection: Detection can be accomplished using a UV detector or, for greater sensitivity and structural information, a mass spectrometer (SFC-MS). chromatographyonline.com

Ultra-High-Performance Liquid Chromatography (UPLC)

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the thermal stability and decomposition behavior of chemical compounds. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. researchgate.netmdpi.com This technique is particularly useful for determining the thermal stability, decomposition temperature, and volatile content of materials. uclan.ac.ukresearchgate.net The output of a TGA experiment is a thermogram, which plots the mass of the sample as a percentage of the initial mass against the temperature.

While specific TGA data for this compound is not extensively available in the reviewed literature, its thermal decomposition behavior can be inferred from studies on structurally similar esters, such as other simple esters and fatty acid ethyl esters. researchgate.netscielo.brpublish.csiro.au For volatile, non-polymeric esters, the primary mass loss event observed in TGA is typically due to volatilization or boiling, followed by thermal decomposition at higher temperatures.

Detailed Research Findings

Research on the thermal properties of various ethyl esters using TGA reveals several key trends. Studies on fatty acid ethyl esters (FAEEs), which are components of biodiesel, show that their thermal stability is influenced by their molecular weight and degree of unsaturation. scirp.orgscispace.com TGA curves for these esters typically show a single, sharp weight loss step corresponding to their volatilization and decomposition. scielo.br For instance, the decomposition of various fatty acid ethyl esters under an inert atmosphere generally occurs in a single step. scielo.br

The thermal decomposition of simpler esters, such as carbonate esters, has also been investigated. For example, diethyl carbonate has been shown to decompose in a temperature range of 300-400°C. publish.csiro.au The thermal stability of esters is significantly influenced by the steric hindrance around the carbonyl group. The bulky tert-butyl group in this compound is expected to influence its decomposition pathway compared to linear esters.

For this compound, a relatively volatile ester with a boiling point of 118 °C, a TGA scan at a typical heating rate (e.g., 10 °C/min) in an inert atmosphere like nitrogen would be expected to show a significant mass loss starting around its boiling point due to evaporation. fishersci.com Any subsequent mass loss at higher temperatures would correspond to the actual thermal decomposition of the molecule. The decomposition products would likely include smaller volatile hydrocarbons and carbon oxides. chemicalbook.com

The analysis of annelated triazinylacetic acid ethyl esters showed that these compounds are thermally stable, with decomposition in an air atmosphere beginning at temperatures between 195 °C and 216 °C. nih.gov The decomposition of these complex esters occurs in multiple stages. nih.gov In contrast, simpler, more volatile esters are expected to exhibit a more straightforward thermal profile dominated by evaporation.

The following table provides representative TGA data for various ethyl esters from the literature to illustrate the expected range of thermal events.

| Compound Name | Onset Decomposition Temp. (°C) | Major Weight Loss Range (°C) | Atmosphere | Research Finding |

| Fatty Acid Ethyl Esters (Biodiesel) | ~115-158 | ~60-250 | Synthetic Air | Ethyl esters from soybean oil were found to be more thermally stable than those from babassu oil. scielo.br |

| Annelated Triazinylacetic Acid Ethyl Esters | ~195-216 | 195-502+ | Air | These heterocyclic esters exhibit multi-step decomposition profiles at elevated temperatures. nih.gov |

| Diethyl Carbonate | ~300 | Not specified | Not specified | Decomposes to produce carbon dioxide, ethylene (B1197577), and ethanol (B145695). publish.csiro.au |

This table contains data for structurally related compounds to provide context for the expected thermal behavior of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding molecular structure and reactivity at the electronic level. These methods are broadly categorized into Density Functional Theory and ab initio methods.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the properties of medium-sized organic molecules like esters.

Geometry Optimization and Frequency Calculations

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. Subsequent frequency calculations are performed at this optimized geometry. These calculations serve two purposes: to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's vibrational spectrum (e.g., IR and Raman), which can be compared with experimental data. acs.org

For similar esters, such as methyl pivalate (B1233124), DFT calculations using functionals like ωB97XD with a def2-TZVP basis set have been employed to determine ground-state minimum-energy geometries and perform frequency calculations. copernicus.orgwhiterose.ac.uk Conformational analysis of various pentanoates, including ethyl pivalate, has been noted as a challenge for theoretical methods, though it has been suggested that for ethyl pivalate, the ethyl group lies within the plane of the carboxylate group (COO). znaturforsch.com While experimental vibrational spectra for ethyl trimethylacetate exist, specific, detailed tables of computationally derived bond lengths, bond angles, or a full set of vibrational frequencies from DFT studies on this compound are not available in the reviewed literature. mdpi.comnist.gov

Minimum Energy Path Determination

The Minimum Energy Path (MEP) connects reactants and products through a transition state on the potential energy surface. Calculating the MEP is crucial for understanding the mechanism of a chemical reaction and for calculating reaction rates. Methods like the Nudged Elastic Band (NEB) or Intrinsic Reaction Coordinate (IRC) are used to trace this path. google.com

While MEP calculations are standard for investigating reaction mechanisms, such as the atmospheric degradation of esters initiated by radicals like OH, specific studies detailing the MEP for any reaction involving this compound have not been identified in the surveyed literature. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. While specific, in-depth MD simulation studies focusing solely on isolated this compound are not widely documented in the literature, the methodology is broadly applied to understand the behavior of similar small molecules and more complex systems containing pivalate moieties. researchgate.netrootspress.org

MD simulations for a molecule like this compound would typically involve:

Force Field Selection: A classical force field (e.g., OPLS, AMBER, CHARMM) is chosen to define the potential energy of the system as a function of its atomic coordinates. These force fields consist of parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions.

System Setup: A simulation box is created, often solvating the this compound molecule in a chosen medium (like water or an organic solvent) to study its behavior in solution.

Simulation Run: Newton's equations of motion are solved iteratively to trace the trajectory of each atom over a set period, providing a detailed view of molecular motion, conformational changes, and intermolecular interactions. nih.gov

For related pivalate-containing systems, MD simulations have been used to explore the stability and dynamics of complex structures, such as metallacages, by modeling the conformational behavior of pivalate ligands. rsc.org In the context of materials science, ab initio MD simulations, which use quantum mechanics to calculate forces, are employed to predict properties like infrared spectra by accounting for anharmonic and dynamic effects. researchgate.net Such studies provide a framework for future research that could specifically target the solvation dynamics, conformational equilibria, and transport properties of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. nih.govle.ac.uk This allows for the characterization of transition states and intermediates, providing a step-by-step understanding of reaction mechanisms. For this compound, these studies can illuminate processes like hydrolysis and radical-mediated degradation.

Proton transfer is a fundamental step in many reactions, most notably in the acid-catalyzed hydrolysis of esters. Computational studies can model the role of a catalyst (like a hydronium ion) and solvent molecules in facilitating this process. researchgate.net For an ester like this compound, the acid-catalyzed hydrolysis mechanism (AAC2) involves the initial protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Computational models can elucidate the energetics of this pathway:

Protonation: The initial equilibrium of protonating the ester.

Nucleophilic Attack: The formation of a tetrahedral intermediate, often involving the explicit participation of one or more solvent water molecules to facilitate proton shuttling. researchgate.net

Proton Transfer: Intramolecular proton transfers within the tetrahedral intermediate.

Elimination: The departure of the leaving group (ethanol) to yield the protonated carboxylic acid (trimethylacetic acid).

The interdependence of proton and electron transfer (Proton-Coupled Electron Transfer, PCET) can also be modeled, which is relevant in electrochemical and photochemical reactions. nih.govacs.org Computational approaches can determine whether these transfers are stepwise or concerted by locating the relevant transition states. nih.gov

In atmospheric and combustion chemistry, the degradation of organic compounds is often initiated by hydrogen abstraction by radicals such as hydroxyl (•OH) or chlorine (•Cl). rsc.org Computational studies on analogous esters have shown that the site of hydrogen abstraction is determined by the stability of the resulting radical and the activation barrier of the transition state. copernicus.orgacs.org

For this compound, ((CH₃)₃C-C(O)O-CH₂CH₃), there are two primary sites for hydrogen abstraction:

The Ethyl Group (-OCH₂CH₃): Abstraction can occur from the methylene (B1212753) (-CH₂-) or methyl (-CH₃) positions. Studies on similar esters suggest that abstraction from the methylene group adjacent to the oxygen atom is generally favored due to the stabilizing effect of the oxygen on the resulting radical. rsc.org

The Trimethylacetyl Group (-(C(CH₃)₃): The nine equivalent hydrogens on the three methyl groups of the tert-butyl moiety are also potential sites for abstraction.

Theoretical calculations can predict the rate constants and branching ratios for abstraction at each site. rsc.org For example, a computational study on the reaction of Cl atoms with ethyl-2,2-dimethyl propionate (B1217596) (this compound) explored the kinetics of oxidative degradation, providing insights into its atmospheric fate. acs.org Such studies often employ variational transition-state theory to calculate temperature-dependent rate constants, revealing the dominant degradation pathways. rsc.org

The most prominent structural feature of this compound is the bulky tert-butyl (trimethylacetyl) group. This group imparts significant steric hindrance around the carbonyl carbon, which profoundly influences the molecule's reactivity. computabio.com Computational chemistry allows for the quantification of these steric effects.

Steric hindrance in this compound leads to:

Reduced Reaction Rates: Compared to less hindered esters like ethyl acetate (B1210297) or even ethyl isobutyrate, the rate of nucleophilic attack at the carbonyl carbon of this compound is significantly slower. This is observed in reactions like hydrolysis and transesterification.

Influence on Conformational Equilibria: The bulky group restricts bond rotation, influencing the populations of different conformers, which can, in turn, affect reactivity.

Computational models can calculate the energy barriers for nucleophilic attack, demonstrating quantitatively how steric bulk raises the energy of the transition state. For instance, comparing the calculated activation energies for the hydrolysis of ethyl acetate versus this compound would show a significantly higher barrier for the latter, consistent with experimental observations of slower reaction rates.

Hydrogen Abstraction and Recombination Dynamics

Prediction of Spectroscopic Properties

Computational quantum chemistry methods are widely used to predict various spectroscopic properties, providing a powerful tool for structure elucidation and the interpretation of experimental data. nih.gov Density Functional Theory (DFT) is a common method for these predictions. mdpi.commtu.edu

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts and coupling constants is a routine computational task. nmrdb.orgfaccts.de The process involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors for each nucleus. github.io These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. For this compound, DFT calculations can accurately predict the distinct signals for the tert-butyl protons, the ethyl group's methylene and methyl protons, and the corresponding carbon signals. The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, WP04) and basis set. github.ionih.gov

Infrared (IR) Spectra: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. researchgate.netcomputabio.com The calculation yields the frequencies of the fundamental vibrational modes and their corresponding intensities. These predicted spectra can be compared with experimental data to assign specific absorption bands to molecular motions, such as the characteristic C=O stretch of the ester group, C-O stretches, and various C-H bending and stretching modes. Machine learning approaches are also emerging to predict IR spectra with high accuracy and efficiency. arxiv.org

The table below shows a comparison of typical experimental and computationally predicted ¹H NMR chemical shifts for this compound.

| Protons | Typical Experimental Chemical Shift (δ, ppm) | Typical DFT-Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

|---|---|---|---|---|

| -C(CH₃)₃ | ~1.20 | Varies with level of theory, often within 0.1-0.2 ppm of experimental | 9H | Singlet (s) |

| -OCH₂CH₃ | ~1.25 | Varies with level of theory, often within 0.1-0.2 ppm of experimental | 3H | Triplet (t) |

| -OCH₂CH₃ | ~4.05 | Varies with level of theory, often within 0.1-0.2 ppm of experimental | 2H | Quartet (q) |

Thermodynamic Properties and Enthalpies of Formation

The thermodynamic properties of this compound have been determined through both experimental measurements and computational calculations. These properties are crucial for chemical process design and for understanding the energetics of reactions.

Key thermodynamic data, including the ideal-gas enthalpy of formation, have been reported from combustion calorimetry experiments and are considered reliable benchmarks. High-level quantum chemical methods, such as G3MP2 or G4, can also be used to calculate the gas-phase enthalpy of formation, often showing excellent agreement with experimental values.

The following table summarizes some key thermodynamic properties for this compound.

| Property | Value | State | Reference |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (ΔfH°gas) | -460.95 ± 0.95 kJ/mol | Ideal Gas (at 298.15 K) | [Steele, et al., 2002] |

| Standard Molar Enthalpy of Formation (ΔfH°liq) | -501.24 ± 0.91 kJ/mol | Liquid (at 298.15 K) | [Steele, et al., 2002] |

| Standard Molar Enthalpy of Vaporization (ΔvapH°) | 40.29 ± 0.04 kJ/mol | at 298.15 K | [Steele, et al., 2002] |

| Molar Mass | 130.18 g/mol | - | nih.gov |

| Boiling Point | 118 °C | at 1 atm | computabio.com |

Applications in Advanced Materials Science

Plasma Polymerization Processes

Plasma polymerization utilizes the energy of plasma to create thin polymer films from monomer precursors. This technique is highly dependent on the plasma phase's chemistry and the activation mechanisms of the species within it. nih.govrsc.org The goal is often to create films with specific chemical functionalities, which requires careful control over the deposition process. Historically, two main theories have described plasma polymerization mechanisms: radical growth and direct ion deposition. nih.govrsc.org However, neither fully explains the resulting coating's chemistry, suggesting a more complex interplay of factors. nih.govrsc.org

Ethyl trimethylacetate (ETMA), also known as ethyl pivalate (B1233124), is an ester of trimethylacetic acid and ethanol (B145695). Its molecular structure includes a bulky trimethylacetyl group, which provides significant steric hindrance. This steric bulk makes ETMA a valuable precursor for creating plasma polymer films where the retention of the original functional groups is desired. Studies have shown that ETMA can be used to produce chemically functionalized surfaces through plasma polymerization. rsc.orgrsc.orgresearchgate.net The process involves introducing ETMA vapor into a low-pressure vacuum chamber and igniting a plasma, often using a 13.56 MHz radio frequency (RF) generator. rsc.org

Achieving a high degree of functional group retention in plasma polymerization is a significant challenge. rsc.orgrsc.orgresearchgate.net For ETMA, optimizing the chemical functionality of the resulting polymer films requires a rational tailoring of the plasma phase conditions. lancs.ac.ukresearchgate.netunisa.edu.au Research indicates that the functionality of the plasma polymers does not necessarily correlate directly with the abundance of protonated molecular ions in the plasma. lancs.ac.ukresearchgate.netresearchgate.net Instead, the key to maximizing functionality lies in operating the plasma near the transition point between the α (collision-less) and γ (collisional) plasma phases. lancs.ac.uk This transition region presents an optimal compromise between the abundance of ions and their energy distribution, which is critical for preserving the desired chemical structures during deposition. lancs.ac.uk

The deposition of plasma polymers from ETMA is critically influenced by both the working pressure and the applied RF power. lancs.ac.ukresearchgate.net There is general agreement that using low RF power input leads to better retention of the precursor's chemical functionality. rsc.orglancs.ac.uk However, the effect of pressure is more complex. rsc.org

Studies comparing different plasma regimes show that moving from a low-pressure (α regime) to a higher-pressure (γ regime) at a constant power input results in a significant shift in plasma chemistry and much higher retention of chemical functionality in the deposited film. rsc.orgrsc.org At low pressure, precursor fragmentation and the deposition of neutral radical species tend to dominate, leading to poor functional group retention. rsc.orgrsc.org Conversely, at higher pressures, the sheath region near the substrate becomes collisional, which favors the production of protonated precursor ions ([ETMA+H]⁺) that can deposit with their functionality intact. rsc.orgrsc.orglancs.ac.uk

For instance, at an RF power of 50 W, increasing the pressure from the collision-less to the collisional regime enhances the retention of ester groups. Further improvement is seen when the power is lowered to 10 W, which reduces ion fragmentation. lancs.ac.uk At 10 W, a plasma polymer deposited at 4x10⁻² mbar showed a marked increase in the intact ester group component compared to one deposited at 50 W. lancs.ac.uk

| Parameter | Low Value (e.g., 10 W, 0.01 mbar) | High Value (e.g., 50 W, 0.07 mbar) | Effect on Polymer Film |

|---|---|---|---|

| RF Power | Lower Fragmentation | Higher Fragmentation | Low power generally leads to better retention of chemical functionality. rsc.orglancs.ac.uk |

| Pressure | α (collision-less) Regime | γ (collisional) Regime | Higher pressure favors the production of protonated molecular ions, enhancing functionality retention. rsc.orgrsc.org |

| Plasma Phase | Dominated by neutral deposition and fragmentation. | Dominated by ion-driven deposition. | The γ-phase is optimal for preserving ester groups. |

A key advantage of using ETMA as a precursor is its superior ability to retain ester functionality in the final polymer film compared to other, structurally similar esters. Under collisional (γ) plasma regimes, films produced from ETMA can retain 70–80% of their ester functionality. This is significantly higher than for precursors like methyl isobutyrate (MIB) and ethyl isobutyrate (EIB), which typically retain less than 50%.

The retention is quantified using techniques like X-ray Photoelectron Spectroscopy (XPS), which analyzes the chemical composition of the film's surface. lancs.ac.uk For example, under optimized conditions (10 W RF power and 4x10⁻² mbar pressure), the intensity of the –O-C=O component in the XPS C1s spectrum, which corresponds to the ester group, was measured at 6.5%. lancs.ac.uk This was a substantial increase from the 2.4% observed for a film deposited at a higher power of 50 W, demonstrating significant incorporation of intact ester groups. lancs.ac.uk The steric hindrance provided by ETMA's trimethylacetyl group is believed to contribute to this enhanced stability and retention during the plasma process.

Hydrogen plays a dynamic and crucial role in the plasma chemistry of ETMA polymerization. nih.govrsc.org Studies using water (H₂O) and deuterium (B1214612) oxide (D₂O) as sources of additional hydrogen have revealed that hydrogen is involved in both activating and deactivating reactive species within the plasma. nih.govrsc.org Optical emission spectroscopy confirms that atomic hydrogen is abundant in these plasmas. nih.govrsc.org

One of the key processes is proton transfer from hydronium (H₃O⁺), which is a common pathway for charging precursor molecules in the plasma. nih.govrsc.org The generation of the protonated molecular ion, [ETMA+H]⁺, is essential for the deposition mechanism that preserves functionality. lancs.ac.uk Furthermore, research shows that hydrogen abstraction (an activation process) and recombination (a deactivation process) are highly dynamic, suggesting that hydrogen's role is more complex than previously understood. nih.govrsc.org A comprehensive understanding of these hydrogen-mediated processes is vital for bridging the gap between the radical growth and direct ion deposition models of plasma polymerization. nih.govrsc.org

Beyond just the presence of ions, their energy and flux are critical parameters for controlling the properties of the deposited film. lancs.ac.ukunisa.edu.au The ion energy distribution (IED) and the total ion flux to the substrate are key factors that must be tailored to enable ions to "soft-land" on the surface, depositing without significant fragmentation. lancs.ac.ukresearchgate.net

In the α-regime (low pressure), the ion flux is relatively low, and deposition is dominated by neutral species. rsc.org As the pressure increases into the γ-regime, the ion flux to the surface increases significantly. rsc.orgacs.org For example, at powers above 10 W, the ion flux at high pressure (e.g., 0.08 mbar) is much greater than at low pressure (e.g., 0.02 mbar). acs.org However, this higher flux must be paired with an appropriate ion energy. At higher pressures, ions undergo more collisions as they traverse the plasma sheath, which reduces their average energy. lancs.ac.ukacs.org This lower energy is beneficial, as it leads to less fragmentation upon impact with the surface. acs.org

The optimal conditions for functionality retention are found near the α-γ plasma phase transition, where a high flux of low-energy ions can be achieved. lancs.ac.uk This ensures that the deposition is dominated by intact protonated precursor ions, leading to a polymer film that retains a high degree of the original monomer's chemical structure. rsc.orgrsc.orglancs.ac.uk

| Precursor | Plasma Regime | Pressure (mbar) | Ion Flux (ions m⁻² s⁻¹) | Deposition Rate (ng cm⁻² s⁻¹) | Primary Deposition Species |

|---|---|---|---|---|---|

| ETMA | α (low pressure) | 0.01 | ~1 x 10¹⁸ | ~10 | Neutral Fragments rsc.orgresearchgate.net |

| γ (high pressure) | 0.07 | ~1 x 10¹⁹ | ~2 | Protonated Ions rsc.orgresearchgate.net | |

| MIB | α (low pressure) | 0.01 | ~2 x 10¹⁸ | ~15 | Neutral Fragments rsc.orgresearchgate.net |

| γ (high pressure) | 0.08 | ~2 x 10¹⁹ | ~3 | Protonated Ions rsc.orgresearchgate.net | |

| EIB | α (low pressure) | 0.01 | ~0.2 x 10¹⁸ | ~12 | Neutral Fragments rsc.orgresearchgate.net |

| γ (high pressure) | 0.08 | ~0.2 x 10¹⁹ | ~1.5 | Protonated Ions rsc.orgresearchgate.net |

Role of Hydrogen in Plasma Chemistry

Enhancement of Material Properties for Coatings

This compound serves as a critical precursor in plasma polymerization processes to create functional coatings. Its primary contribution to the enhancement of material properties lies in its ability to promote the retention of ester functional groups within the deposited polymer matrix. The integrity of these ester groups is crucial as they dictate the final surface properties of the coating, such as hydrophilicity, reactivity, and biocompatibility.

Research into the plasma polymerization of ETMA has shown that by optimizing process parameters like pressure and power, the deposition of intact molecular ions can be controlled. This control allows for a higher degree of functional group retention in the resulting plasma polymer film. The bulky trimethylacetyl group in ETMA provides significant steric hindrance, which shields the ester group from fragmentation during the high-energy plasma process. This structural stability ensures that the desired chemical functionality is successfully transferred from the monomer to the coating, enhancing its properties for specialized applications. For instance, coatings with a high density of ester groups are valuable in biomedical applications where surface chemistry mediates biological interactions.

Comparison with Other Ester Precursors in Plasma Polymerization

The performance of this compound in plasma polymerization is best understood when compared to other structurally related ester precursors, such as ethyl isobutyrate (EIB) and methyl isobutyrate (MIB). rsc.orgrsc.org Studies have demonstrated that ETMA consistently outperforms these analogues in terms of retaining chemical functionality in the final polymer film, a critical factor for producing chemically functionalized surfaces. rsc.orgrsc.org

The key difference lies in the plasma chemistry under varying pressure conditions. rsc.org At low pressures (the α regime), plasma polymerization is dominated by precursor fragmentation, leading to poor retention of the original functional groups for all precursors. rsc.orgrsc.org However, at higher pressures, where the plasma transitions to a collisional (γ) regime, the deposition process is dominated by protonated precursor ions that retain their functionality. rsc.org

Under these favorable high-pressure conditions, ETMA shows a significantly higher retention of ester functionality (70–80%) compared to MIB and EIB, which retain less than 50%. Mass spectrometry data of the plasma phase reveals that for ETMA, the most intense peak corresponds to the protonated precursor ion, indicating less fragmentation. rsc.org In contrast, for EIB and MIB, other fragment ions are more dominant. rsc.org The greater steric hindrance of ETMA's trimethylacetyl group is credited with this enhanced stability during the plasma process.

| Precursor | Chemical Structure | Ester Functionality Retention (High Pressure γ Regime) | Dominant Species in Mass Spectra (High Pressure γ Regime) | Key Observation |

|---|---|---|---|---|

| This compound (ETMA) | (CH₃)₃CCOOC₂H₅ | 70-80% | Protonated Precursor Ion rsc.org | High steric hindrance leads to less fragmentation and superior functional group retention. rsc.org |

| Ethyl isobutyrate (EIB) | (CH₃)₂CHCOOC₂H₅ | <50% | Fragment Ions (e.g., elimination of ethylene (B1197577) or ethoxy group) rsc.org | Lower steric hindrance results in significant fragmentation. rsc.org |

| Methyl isobutyrate (MIB) | (CH₃)₂CHCOOCH₃ | <50% | Fragment Ions rsc.org | Similar to EIB, shows considerable fragmentation in the plasma phase. rsc.org |

Polymer Precursor and Monomer Applications

The unique structure of this compound also makes it a candidate for use as a monomer or precursor in the synthesis of novel polymeric materials beyond plasma-deposited films.

Synthesis of Novel Polymeric Materials

This compound's vinyl analogue, vinyl pivalate, is a monomer used in polymerization processes to create polymers with specific properties. The synthesis of polymers using vinyl esters, such as vinyl acetate (B1210297), is a well-established industrial process. mdpi.com Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the creation of polymers with controlled molecular weights and complex architectures from vinyl ester monomers. mdpi.com